molecular formula C8H7NO6S B1424233 5-(Methylsulfonyl)-2-nitrobenzoic acid CAS No. 898547-72-3

5-(Methylsulfonyl)-2-nitrobenzoic acid

Cat. No. B1424233
M. Wt: 245.21 g/mol
InChI Key: FXWQIUPBICXSAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “5-(Methylsulfonyl)-2-nitrobenzoic acid” are not available, similar compounds such as pinacol boronic esters are synthesized through catalytic protodeboronation .


Chemical Reactions Analysis

Sulfonyl groups are known to participate in various chemical reactions. For instance, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a methylsulfonyl group would depend on the other functional groups present in the molecule. For instance, dimethyl sulfone is a colorless solid that is relatively inert chemically and able to resist decomposition at elevated temperatures .

Scientific Research Applications

Applications in Biochemistry and Molecular Biology

  • Sulfhydryl Group Determination : 5-(Methylsulfonyl)-2-nitrobenzoic acid is instrumental in determining sulfhydryl groups in biological materials. The water-soluble disulfide form of this compound, known as Ellman's reagent, is particularly useful for this purpose (Ellman, 1959).

  • Protein and Non-Protein Thiol Modification : This compound plays a role in the modification of protein and non-protein thiols by various oxidants. Its reaction with oxidants like peroxynitrite anion, hydrogen peroxide, and hypochlorous acid has been extensively studied (Landino et al., 2008).

  • Alternative to Ellman's Reagent in Enzyme Assays : It has been explored as an alternative to Ellman's reagent in thiol-quantification enzyme assays, providing a fluorescent or chemiluminescent method for such analyses (Maeda et al., 2005).

  • Study of Enzymatic Activity and Protein Conformation : The reagent has been used to study ATPase activities in skeletal myosin and to understand the role of thiol groups in protein conformation and function (Chaussepied et al., 1986).

Applications in Analytical Chemistry and Material Science

  • Development of Layered Double Hydroxide-Like Materials : This compound has been used in the development of layered double hydroxide-like nanocomposites for applications in cement and concrete science, demonstrating its potential in material science (Raki et al., 2004).

  • Glutathione Assays : It is a key component in assays for the quantitative determination of glutathione and glutathione disulfide levels, employing enzymatic recycling methods (Rahman et al., 2006).

  • Assessment of Environmental Residues : The compound has been used in chromatographic methods for the determination of environmental residues, such as in the analysis of certain herbicides in crops and environmental samples (Du et al., 2017).

Safety And Hazards

Safety and hazards would depend on the specific compound. For instance, some compounds with a methylsulfonyl group are considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the research and application of compounds with a methylsulfonyl group could involve exploring their potential in various fields, such as medicine and organic synthesis .

properties

IUPAC Name

5-methylsulfonyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWQIUPBICXSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697402
Record name 5-(Methanesulfonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfonyl)-2-nitrobenzoic acid

CAS RN

898547-72-3
Record name 5-(Methanesulfonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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